molecular formula C16H14 B213130 trans,trans-1,4-Diphenyl-1,3-butadiene CAS No. 886-65-7

trans,trans-1,4-Diphenyl-1,3-butadiene

Cat. No. B213130
Key on ui cas rn: 886-65-7
M. Wt: 206.28 g/mol
InChI Key: JFLKFZNIIQFQBS-MFUUIURDSA-N
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Patent
US04335055

Procedure details

The procedure described in Example 1 is followed, except that 16.7 g (0.1 mol) of cinnamyl chloride, 13.0 g (0.125 mol) of styrene, 23.3 g (0.125 mol) of tri-n-butylamine, 100 ml of chlorobenzene and 0.225 g (0.001 mol) of palladium acetate are used. After a reaction time of 5 hours at a bath temperature of 140° C., 5.7 g (0.0277 mol) of 1,4-diphenyl-1,3-butadiene, corresponding to a yield of 27.7% of theory, are obtained; melting point 150°-152° C.
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
23.3 g
Type
reactant
Reaction Step Three
Quantity
0.225 g
Type
catalyst
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.C=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(N(CCCC)CCCC)CCC>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.ClC1C=CC=CC=1>[C:4]1([CH:3]=[CH:2][CH:1]=[CH:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
16.7 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)Cl
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Three
Name
Quantity
23.3 g
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Step Four
Name
Quantity
0.225 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=CC=CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0277 mol
AMOUNT: MASS 5.7 g
YIELD: PERCENTYIELD 27.7%
YIELD: CALCULATEDPERCENTYIELD 27.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04335055

Procedure details

The procedure described in Example 1 is followed, except that 16.7 g (0.1 mol) of cinnamyl chloride, 13.0 g (0.125 mol) of styrene, 23.3 g (0.125 mol) of tri-n-butylamine, 100 ml of chlorobenzene and 0.225 g (0.001 mol) of palladium acetate are used. After a reaction time of 5 hours at a bath temperature of 140° C., 5.7 g (0.0277 mol) of 1,4-diphenyl-1,3-butadiene, corresponding to a yield of 27.7% of theory, are obtained; melting point 150°-152° C.
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
23.3 g
Type
reactant
Reaction Step Three
Quantity
0.225 g
Type
catalyst
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[CH:2]=[CH:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.C=[CH:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(N(CCCC)CCCC)CCC>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.ClC1C=CC=CC=1>[C:4]1([CH:3]=[CH:2][CH:1]=[CH:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
16.7 g
Type
reactant
Smiles
C(C=CC1=CC=CC=C1)Cl
Step Two
Name
Quantity
13 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Three
Name
Quantity
23.3 g
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Step Four
Name
Quantity
0.225 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=CC=CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0277 mol
AMOUNT: MASS 5.7 g
YIELD: PERCENTYIELD 27.7%
YIELD: CALCULATEDPERCENTYIELD 27.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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